molecular formula C12H11N3O2 B3263039 Ethyl 2-amino-6-cyano-1H-indole-3-carboxylate CAS No. 365548-02-3

Ethyl 2-amino-6-cyano-1H-indole-3-carboxylate

Cat. No. B3263039
Key on ui cas rn: 365548-02-3
M. Wt: 229.23 g/mol
InChI Key: QJDUXSLZYACSNS-UHFFFAOYSA-N
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Patent
US08618121B2

Procedure details

Zinc powder (2.40 g) was added portionwise to a solution of Cyano-(4-cyano-2-nitro-phenyl)-acetic acid ethyl ester (1.15 g, 4.4 mmol) in 10 mL acetic acid at 80° C. The mixture was then heated at 95° C. for 30 minutes. The reaction was then cooled to room temperature, filtered and the catalyst rinsed with acetic acid. The filtrate was concentrated to near dryness then neutralised with saturated sodium bicarbonate solution. The product was then isolated by filtration and washing with ethyl acetate to give the title compound as a tan solid (700 mg, 69%). 1H NMR (DMSO) δ 11.07 (1H, s), 7.62 (1H, d, J=8.1), 7.49 (1H, d, J=1.1), 7.33 (1H, dd, J=8.1, 1.5), 7.10 (2H, br, s), 4.24 (2H, q, J=7.3), 1.32 (3H, t, J=7.1); LC-MS (1) Rt 1.84 min; m/z 228 (ES−).
Name
Cyano-(4-cyano-2-nitro-phenyl)-acetic acid ethyl ester
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2.4 g
Type
catalyst
Reaction Step One
Yield
69%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:19])[CH:5]([C:17]#[N:18])[C:6]1[CH:11]=[CH:10][C:9]([C:12]#[N:13])=[CH:8][C:7]=1[N+:14]([O-])=O)[CH3:2]>C(O)(=O)C.[Zn]>[CH2:1]([O:3][C:4]([C:5]1[C:6]2[C:7](=[CH:8][C:9]([C:12]#[N:13])=[CH:10][CH:11]=2)[NH:14][C:17]=1[NH2:18])=[O:19])[CH3:2]

Inputs

Step One
Name
Cyano-(4-cyano-2-nitro-phenyl)-acetic acid ethyl ester
Quantity
1.15 g
Type
reactant
Smiles
C(C)OC(C(C1=C(C=C(C=C1)C#N)[N+](=O)[O-])C#N)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
2.4 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the catalyst rinsed with acetic acid
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The product was then isolated by filtration
WASH
Type
WASH
Details
washing with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=C(NC2=CC(=CC=C12)C#N)N
Measurements
Type Value Analysis
AMOUNT: MASS 700 mg
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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